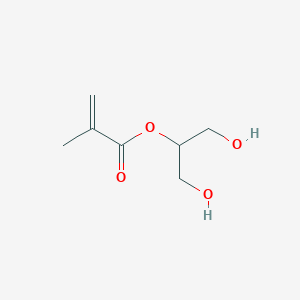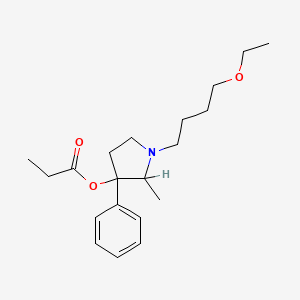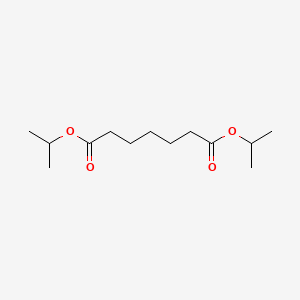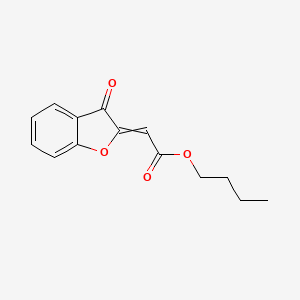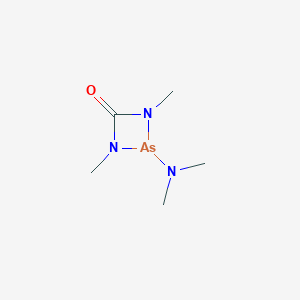
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is an organic compound that belongs to the class of diazarsetidines This compound is characterized by the presence of a dimethylamino group and a diazarsetidinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to form the diazarsetidinone ring . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with similar reactivity but simpler structure.
Dimethylamine: A secondary amine with comparable chemical properties.
Trimethylamine: A tertiary amine with different steric and electronic effects.
Uniqueness
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is unique due to its diazarsetidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable .
Propiedades
Número CAS |
67647-89-6 |
|---|---|
Fórmula molecular |
C5H12AsN3O |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one |
InChI |
InChI=1S/C5H12AsN3O/c1-7(2)6-8(3)5(10)9(6)4/h1-4H3 |
Clave InChI |
VSQFSINOUSVPLV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N([As]1N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


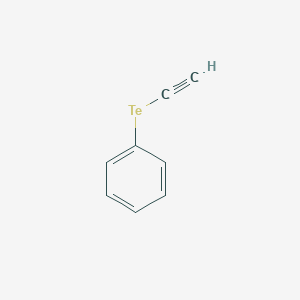
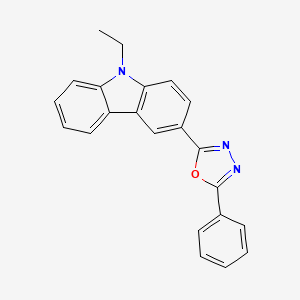
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

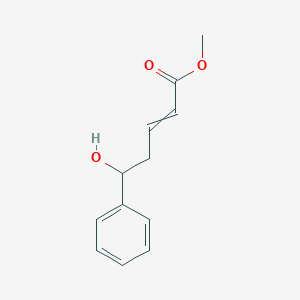
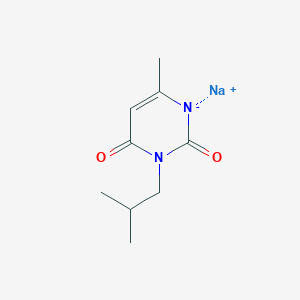

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
